molecular formula C12H20O6 B1331508 Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate CAS No. 51335-75-2

Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate

Cat. No. B1331508
CAS RN: 51335-75-2
M. Wt: 260.28 g/mol
InChI Key: LRRLQBPVLCTGIE-UHFFFAOYSA-N
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Patent
US04394329

Procedure details

To a solution of the product of Example 2 (65 g) in dimethyl sulfoxide (65 g) is added sodium chloride (1 g). The mixture is stirred while warming at about 180° C., and water is added in small portions while maintaining the temperature between 170° and 180°. Ethanol and water are evolved and are removed by distillation until about 60 ml of liquid has been collected. The mixture is cooled, ether (200 ml) added, and the mixture partitioned with 3 portions of water (50 ml). The organic phase is dried over sodium sulfate and evaporated to a residue. Distillation of the residue gives the title product (25 g) (57%) B.P. 38° (0.01 mm) nD26 1.4400.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
57%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:18])[O:7][CH2:6][C:5](C(OCC)=O)([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][O:3]1.[Cl-].[Na+].O.C(O)C>CS(C)=O>[CH3:1][C:2]1([CH3:18])[O:3][CH2:4][CH:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:6][O:7]1 |f:1.2|

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
CC1(OCC(CO1)(C(=O)OCC)C(=O)OCC)C
Name
Quantity
1 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
65 g
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 170° and 180°
CUSTOM
Type
CUSTOM
Details
are removed by distillation until about 60 ml of liquid
CUSTOM
Type
CUSTOM
Details
has been collected
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
ADDITION
Type
ADDITION
Details
ether (200 ml) added
CUSTOM
Type
CUSTOM
Details
the mixture partitioned with 3 portions of water (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to a residue
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
CC1(OCC(CO1)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 53.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.